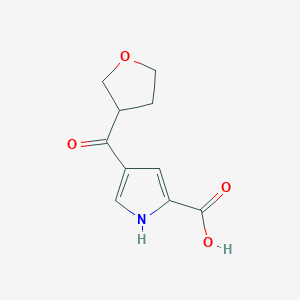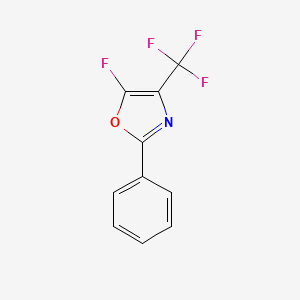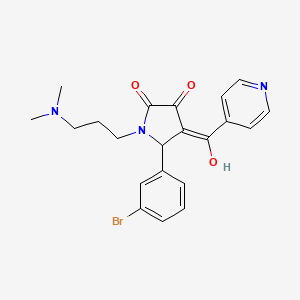![molecular formula C10H16N4O B2387440 1-[6-(Dimethylamino)pyrimidin-4-yl]pyrrolidin-3-ol CAS No. 1903456-36-9](/img/structure/B2387440.png)
1-[6-(Dimethylamino)pyrimidin-4-yl]pyrrolidin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[6-(Dimethylamino)pyrimidin-4-yl]pyrrolidin-3-ol is a compound that features a pyrimidine ring substituted with a dimethylamino group and a pyrrolidine ring
Mechanism of Action
Target of Action
The compound “1-(6-(Dimethylamino)pyrimidin-4-yl)pyrrolidin-3-ol” has been found to interact with several targets. It has been identified as a potential inhibitor of CDK4/6 , a cyclin-dependent kinase that plays a crucial role in cell cycle regulation . It has also been reported to inhibit JNK3 , a member of the c-Jun N-terminal kinases that regulate various cellular activities . Additionally, it has been discovered as a selective brain penetrant PDE9A inhibitor .
Mode of Action
This compound interacts with its targets by binding to their active sites, thereby inhibiting their function. For instance, as a CDK4/6 inhibitor , it prevents the kinase from phosphorylating its substrates, leading to cell cycle arrest . As a JNK3 inhibitor , it prevents the kinase from phosphorylating its substrates, which can affect various cellular processes . As a PDE9A inhibitor , it prevents the enzyme from breaking down cyclic guanosine monophosphate (cGMP), thereby increasing the levels of cGMP in the brain .
Biochemical Pathways
The inhibition of these targets affects several biochemical pathways. The inhibition of CDK4/6 leads to the arrest of the cell cycle, preventing the proliferation of cancer cells . The inhibition of JNK3 can affect various cellular processes, including inflammation, apoptosis, and cellular differentiation . The inhibition of PDE9A increases the levels of cGMP in the brain, which can enhance synaptic plasticity and cognitive function .
Pharmacokinetics
Its ability to penetrate the brain suggests that it may have good bioavailability and can cross the blood-brain barrier .
Result of Action
The result of the compound’s action is dependent on its mode of action and the biochemical pathways it affects. The inhibition of CDK4/6 can lead to the arrest of the cell cycle, potentially inhibiting the growth of cancer cells . The inhibition of JNK3 can affect various cellular processes, potentially leading to changes in inflammation, apoptosis, and cellular differentiation . The inhibition of PDE9A can enhance synaptic plasticity and cognitive function .
Biochemical Analysis
Biochemical Properties
It has been reported to elevate central cGMP levels in the brain and CSF of rodents . This suggests that it may interact with enzymes, proteins, and other biomolecules involved in the cGMP pathway .
Cellular Effects
1-(6-(Dimethylamino)pyrimidin-4-yl)pyrrolidin-3-ol exhibits procognitive activity in several rodent models and synaptic stabilization in an amyloid precursor protein (APP) transgenic mouse model . This suggests that it influences cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known to have high selectivity for JNK3 among 38 kinases, having mild activity against JNK2, RIPK3, and GSK3β, which also known to involve in neuronal apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[6-(Dimethylamino)pyrimidin-4-yl]pyrrolidin-3-ol typically involves the construction of the pyrimidine ring followed by the introduction of the pyrrolidine moiety. One common method involves the reaction of a pyrimidine precursor with a pyrrolidine derivative under specific conditions. For example, the reaction can be carried out using a base such as sodium hydride in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Catalysts and automated systems are often employed to ensure consistency and efficiency in production .
Chemical Reactions Analysis
Types of Reactions
1-[6-(Dimethylamino)pyrimidin-4-yl]pyrrolidin-3-ol can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the dimethylamino group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
1-[6-(Dimethylamino)pyrimidin-4-yl]pyrrolidin-3-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones share structural similarities.
Pyrimidine derivatives: Compounds such as aminopyrimidine and substituted pyrimidines have similar core
Properties
IUPAC Name |
1-[6-(dimethylamino)pyrimidin-4-yl]pyrrolidin-3-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O/c1-13(2)9-5-10(12-7-11-9)14-4-3-8(15)6-14/h5,7-8,15H,3-4,6H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVHAXGMSHOFVCK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=NC(=C1)N2CCC(C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2,4-difluorophenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2387360.png)
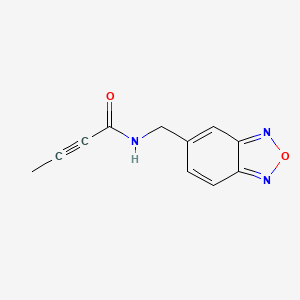
![2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(2,6-dimethylphenyl)acetamide](/img/structure/B2387363.png)
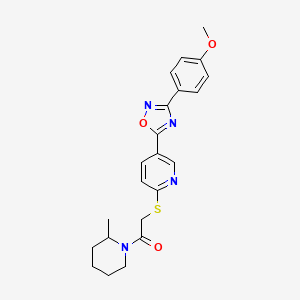
![3-Methyl-2-[4-(5,6,7,8-tetrahydroquinazolin-4-yl)piperazin-1-yl]quinazolin-4-one](/img/structure/B2387365.png)
![5-{[(4-bromophenyl)sulfanyl]methyl}-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole](/img/structure/B2387366.png)
![2-[(6-Fluoropyrazin-2-yl)oxy]ethan-1-ol](/img/structure/B2387367.png)
![2-(2-(2,4-Dimethylphenyl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2387369.png)
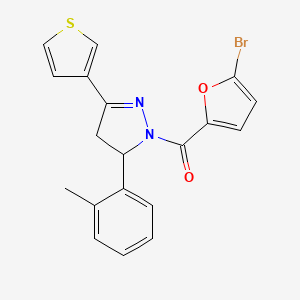
![N-[(5-cyclopropylpyridin-3-yl)methyl]-6-methoxy-1H-indole-2-carboxamide](/img/structure/B2387371.png)

